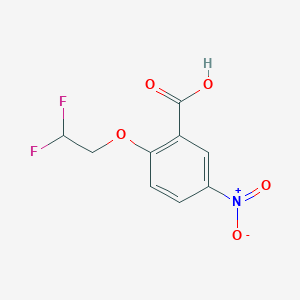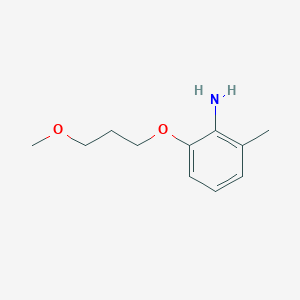
2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid: is an organic compound that features a benzoic acid core substituted with a nitro group and a difluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid typically involves the introduction of the difluoroethoxy group onto a benzoic acid derivative. One common method includes the reaction of 2-hydroxy-5-nitrobenzoic acid with 2,2-difluoroethanol in the presence of a suitable base, such as sodium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the difluoroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products:
Reduction: 2-(2,2-Difluoroethoxy)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the nitro and difluoroethoxy groups can impart specific biological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but lacks the benzoic acid core and nitro group.
5-Nitro-2-hydroxybenzoic acid: Contains the nitro and benzoic acid groups but lacks the difluoroethoxy group.
Uniqueness: 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid is unique due to the combination of its functional groups. The presence of both the nitro and difluoroethoxy groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(12(15)16)3-6(7)9(13)14/h1-3,8H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCRNOALCXJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B7874055.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B7874076.png)







